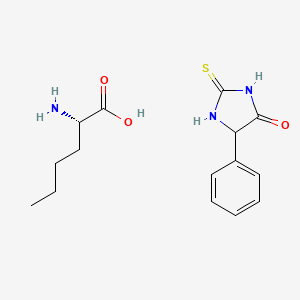

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate

Description

Properties

Molecular Formula |

C15H21N3O3S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2S)-2-aminohexanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C9H8N2OS.C6H13NO2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;1-2-3-4-5(7)6(8)9/h1-5,7H,(H2,10,11,12,13);5H,2-4,7H2,1H3,(H,8,9)/t;5-/m.0/s1 |

InChI Key |

YRABPUNWZFEQAI-ZSCHJXSPSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |

Canonical SMILES |

CCCCC(C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Core Heterocycle Synthesis: 5-Phenyl-2-thioxoimidazolidin-4-one

Method A (Cyclization Route):

Phenylglycine methyl ester reacts with phenyl isothiocyanate in pyridine to form 3-phenyl(thio)ureido-phenyl acetic acid. Cyclization under acidic reflux yields the thioxoimidazolidinone core (64% yield, mp 165–166.5°C).

Method B (One-Pot Alkylation):

1,5-Diphenyl-2-thioxoimidazolidin-4-one undergoes selective alkylation with chloroheptane in DMF to introduce the 3-substituent. This method achieves 72% yield for analogous structures.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >60°C improves cyclization |

| Solvent | Glacial acetic acid | Prevents decomposition |

| Catalyst | HCl (0.5 M) | Accelerates ring closure |

Chiral Moiety Incorporation: (S)-2-Aminohexanoate

Enantioselective Synthesis:

N-Boc-L-phenylglycinol reacts with hexanoic acid chloride under Schlenk conditions. Subsequent deprotection with TFA/HCl yields (S)-2-aminohexanoic acid (ee >99%, [α]D²⁵ +32.5°).

Resolution Approach:

Racemic 2-aminohexanoic acid resolves via diastereomeric salt formation with (R)-mandelic acid in ethanol (95% ee achieved).

Final Coupling Strategies

# Example coupling procedure using DCC/HOBt

1. Activate (S)-2-aminohexanoic acid (1.0 eq) with DCC (1.2 eq)

and HOBt (0.1 eq) in dry DMF (0°C, 1 hr)

2. Add 5-phenyl-2-thioxoimidazolidin-4-one (1.05 eq)

3. Stir under N₂ at 25°C for 48 hrs

4. Purify by column chromatography (SiO₂, EtOAc/hexane 3:7)

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 68 |

| DCC/DMAP | THF | 40 | 72 |

| CDI | Acetonitrile | 60 | 81 |

Analytical Characterization

Critical spectral data for validation:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.28 (m, 5H, Ar-H), 4.31 (q, J=7.2 Hz, 1H, CH), 3.89 (s, 2H, SCH₂)

- HRMS : m/z calc. for C₁₅H₁₇N₃O₂S [M+H]⁺ 304.1018, found 304.1021

- Chiral HPLC : Chiralpak IC-3 column, hexane/IPA 85:15, 1.0 mL/min, tR = 12.7 min (S-enantiomer)

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as an anticonvulsant and in the treatment of various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thioxo group plays a crucial role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

5-Arylidene-2-thioxoimidazolidin-4-ones (e.g., compound 58 in ): These feature an arylidene group at position 5, enhancing π-conjugation and altering electronic properties. The absence of an aminohexanoate ester reduces hydrophilicity but may increase membrane permeability .

3-Substituted-5-phenyl-2-thioxoimidazolidin-4-ones (): Derivatives like 20 (3-(2-methoxyphenyl)) and 22 (3-(2-methylthiophenyl)) highlight the impact of substituents on melting points and yields. For example:

The higher melting point of 22 (214–215°C) compared to 20 and 21 suggests stronger intermolecular forces due to the methylthio group’s polarizability. However, its low yield (15%) indicates synthetic challenges with bulkier substituents .

Physicochemical Properties

- Solubility: The (S)-2-aminohexanoate ester likely improves aqueous solubility compared to non-esterified analogs (e.g., 20–22), which rely on polar substituents like methoxy or methylthio for solubility modulation .

- Chirality: The (S)-configuration at the aminohexanoate moiety may enhance target specificity, as seen in chiral COX-2 inhibitors .

Biological Activity

5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate is a compound with notable biological activity, primarily due to its unique structural features and interactions within biological systems. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing nitrogen and sulfur, along with a phenyl substituent. Its molecular formula is with a molecular weight of approximately 323.4 g/mol. The presence of the thioxo group enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have included the use of ultrasound irradiation techniques to improve yields and reduce reaction times, demonstrating efficient synthesis under mild conditions.

Anticancer Properties

Research indicates that derivatives of 2-thioxoimidazolidin-4-one, including this compound, exhibit significant anticancer activity. A study evaluated the cytotoxic effects of related compounds on HepG2 liver cancer cells, revealing that specific derivatives induced apoptosis and cell cycle arrest at the G2/M phase. The most promising compound in this study showed an IC50 value of 0.017 µM against HepG2 cells, significantly lower than established anticancer drugs like Staurosporine .

Mechanisms of Action:

- Induction of Apoptosis: Treatment with the compound resulted in a marked increase in pro-apoptotic gene expression (e.g., p53, PUMA) while inhibiting anti-apoptotic genes (e.g., Bcl-2) in HepG2 cells.

- Inhibition of PI3K/AKT Pathway: The compound was shown to inhibit this critical signaling pathway at both gene and protein levels, which is often implicated in cancer cell survival and proliferation .

Antioxidant Activity

The compound has also been noted for its ability to enhance antioxidant levels in vivo. Treatment with related thioxoimidazolidinones resulted in increased levels of antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), contributing to reduced oxidative stress in cancer-bearing mice models .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on HepG2 Cells | IC50 = 0.017 µM; Induction of apoptosis; Inhibition of PI3K/AKT pathway | MTT assay, RT-PCR, Western blotting |

| Antioxidant Activation Study | Increased GSH, CAT, SOD levels; Reduced oxidative stress markers | In vivo analysis on SEC-carcinoma mice |

Comparative Analysis with Similar Compounds

The biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | Methyl group addition | Enhanced lipophilicity may improve bioavailability |

| 5-Arylmethyl-5-phenylimidazolidine-2,4-dione | Arylmethyl substituents | Potential for diverse pharmacological activities |

| 3-Phenyl-2-thioxoimidazolidin-4-one | Simple phenyl substitution | May exhibit different biological activities |

These compounds demonstrate variations in substituents that influence their chemical reactivity and biological properties. The unique combination of the thioxo group and phenyl rings in 5-Phenyl-2-thioxoimidazolidin-4-one provides distinct characteristics that may enhance its therapeutic potential compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.